(Ethoxyethynyl)(triethyl)silane
Overview
Description
(Ethoxyethynyl)(triethyl)silane is an organosilicon compound. It is a type of silane where a silicon atom is at its center, surrounded by ethyl groups . The Si-H bond in the molecule is reactive , which makes it useful in various chemical reactions .
Synthesis Analysis
Triethylsilane can act as a hydride donor to electron-deficient centers due to the polar nature of the Si-H bond . It is frequently used as a reducing agent in organic chemistry . The hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond .Molecular Structure Analysis
The structure of this compound includes a silicon atom (Si) at its center, three ethyl groups (C2H5), and one hydrogen atom . This arrangement creates the reactive Si-H bond, which is essential to organic chemistry .Chemical Reactions Analysis
Triethylsilane serves as a reducing agent in various chemical reactions. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .Physical and Chemical Properties Analysis
Triethylsilane is a colorless liquid . It has a molecular weight of 116.28 . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers .Scientific Research Applications
Electrolyte Solvents in Lithium-Ion Batteries :
- Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane have been used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and provide good passivation films on graphite anodes, enhancing battery performance (Amine et al., 2006).
Organometallic Chemistry and Reactions with Trialkylboranes :
- Alkoxyethynyl(trimethyl)silanes and related compounds react with trialkylboranes to produce organoboration products and novel organometallic-substituted dienes. This reactivity is significant for creating unique chemical structures and has potential applications in material science (Wrackmeyera et al., 2003).
Modification of Polyethylene for Cable Industry :
- Silane compounds like vinyl tri(2-methoxyethoxy)silane have been used to modify polyethylene, particularly for applications in the cable industry. This involves cross-linking with dicumyl peroxide and reaction with aluminium hydroxide, improving material properties for specific industrial applications (Mlejnek et al., 1984).
Biomedical Applications Nanoparticle Conjugation with Cell Targeting Agents
:
- A trifluoroethylester-terminal poly(ethylene glycol) silane was synthesized and used for coating on iron oxide nanoparticles. This allows for conjugation with cell-targeting agents, facilitating applications in MRI and controlled drug delivery (Kohler et al., 2004).
Polymer Adhesion in Industrial Applications :
- Silane adhesion promoters, such as (3-glycidoxypropyl)trimethoxysilane, have been studied for their role in enhancing adhesion of elastomeric materials to polymers. Understanding the molecular-level mechanisms of these promoters is key for industrial applications like coatings and adhesives (Vázquez et al., 2009).
Surface Modification and Dispersion in Elastomer Compounds :
- Silane modifiers like triethoxysilane significantly influence the dispersion of silica into elastomers, crucial for tire tread production. Grafting silica with these silanes alters surface characteristics and improves filler distribution within the rubber matrix (Castellano et al., 2007).
Radical-Based Reducing Agent in Synthesis :
- Tris(trimethylsily1)silane acts as an effective reducing agent in various organic chemical reactions, demonstrating its versatility and importance in synthetic chemistry (Ballestri et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxyethynyl(triethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKRVRCHWRJRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C[Si](CC)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532333 | |
Record name | (Ethoxyethynyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
995-00-6 | |
Record name | (Ethoxyethynyl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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